molecular formula C18H4F6O6 B13335102 [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, 6,6'-bis(trifluoromethyl)-

[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, 6,6'-bis(trifluoromethyl)-

Cat. No.: B13335102
M. Wt: 430.2 g/mol
InChI Key: YSOFELBLAFPEBC-UHFFFAOYSA-N
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Description

[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, 6,6'-bis(trifluoromethyl)- is a fluorinated derivative of the parent compound [5,5'-biisobenzofuran]-1,1',3,3'-tetrone (BPDA), a dianhydride widely used in synthesizing high-performance polyimides. The introduction of two trifluoromethyl (-CF₃) groups at the 6,6'-positions imparts unique physicochemical properties, including enhanced thermal stability, solubility in polar aprotic solvents, and electron-withdrawing effects that influence polymerization behavior. Its molecular formula is C₁₈H₆F₆O₆, with a molecular weight of 456.23 g/mol .

This compound is primarily utilized in advanced polymer systems for gas separation membranes, electronics, and aerospace materials due to its rigidity, chemical resistance, and ability to form mechanically robust films .

Properties

Molecular Formula

C18H4F6O6

Molecular Weight

430.2 g/mol

IUPAC Name

5-[1,3-dioxo-6-(trifluoromethyl)-2-benzofuran-5-yl]-6-(trifluoromethyl)-2-benzofuran-1,3-dione

InChI

InChI=1S/C18H4F6O6/c19-17(20,21)11-3-9-7(13(25)29-15(9)27)1-5(11)6-2-8-10(16(28)30-14(8)26)4-12(6)18(22,23)24/h1-4H

InChI Key

YSOFELBLAFPEBC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1C(=O)OC2=O)C(F)(F)F)C3=CC4=C(C=C3C(F)(F)F)C(=O)OC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone, 6,6’-bis(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium catalysts and anhydrous solvents can be crucial in the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

[5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone, 6,6’-bis(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone analogs.

Scientific Research Applications

Based on the search results, here's what is known about the chemical compound "[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, 6,6'-bis(trifluoromethyl)-":

Basic Information

  • CAS Number: 165323-75-1
  • Chemical Name: [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, 6,6'-bis(trifluoromethyl)-
  • Synonyms: 2,2'-Trifluoromethyl-4,4',5,5'-Biphenyltetracarboxylic dianhydride (6F-BPDA)
  • Molecular Formula: C18H4F6O6
  • Molecular Weight: 430.21

Related Compounds

  • 4,4'-Biphthalic anhydride, also known as [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, has a molecular formula of C16H6O6 and a molecular weight of 294.2152 .
  • [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, 6,6'-dibromo- has CAS number 165323-70-6 .

Possible Applications

While the search results do not explicitly detail the applications of "[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, 6,6'-bis(trifluoromethyl)-", they do provide some context for potential uses based on related compounds and chemical properties:

  • Inhibitors: A study mentions the synthesis of N-aryl aromatic imines, with a trifluoromethyl group, as potential inhibitors of the human enzyme lactate dehydrogenase A (hLDHA) .
  • IRAK4 inhibitors: Trifluoromethyl groups are present in compounds that act as Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors . One such example is BAY1834845 (Zabedosertib) .
  • Building block in synthesis: The compound may be useful as a raw material in the preparation of other chemical products .

Mechanism of Action

The mechanism of action of [5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone, 6,6’-bis(trifluoromethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application, whether in biological systems or material science.

Comparison with Similar Compounds

Comparison with Structural Analogues

Thermal Stability and Degradation Behavior

  • Parent Compound (BPDA) :
    The unsubstituted BPDA exhibits a single-step degradation process above 450°C. When incorporated into ionenes, it shows a second degradation step at 560–597°C due to the biphenyl segment’s lack of conjugation, which delays thermal breakdown .
  • 6,6'-bis(trifluoromethyl) Derivative: The -CF₃ groups significantly enhance thermal resistance.
  • Dodecahydro-BPDA :
    The hydrogenated derivative (C₁₆H₁₈O₆) has reduced thermal stability, with a boiling point below 400°C, attributed to the loss of aromaticity and increased flexibility .
Table 1: Thermal Properties Comparison
Compound Td1 (°C) Td2 (°C) Notes
BPDA 450 560–597 Biphenyl segment instability
6,6'-bis(trifluoromethyl)-BPDA >500 None Enhanced rigidity from -CF₃
Dodecahydro-BPDA <400 None Reduced aromatic stability

Solubility and Processability

  • 6,6'-bis(trifluoromethyl)-BPDA :
    The -CF₃ groups improve solubility in solvents like N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc), facilitating easier processing into films or fibers. This contrasts with unmodified BPDA, which requires harsh conditions for dissolution .
  • 6,6'-Diiodo-BPDA (CAS 755758-93-1) :
    The iodine substituents reduce solubility due to increased molecular weight (546.01 g/mol) and steric hindrance, limiting its utility in solution-based polymer synthesis .

Electronic and Magnetic Properties

  • Bis-1,3-indanedione Derivatives :
    Compounds like 2,2'-bis-indan-1,1',3,3'-tetrone exhibit stable free radicals and paramagnetic behavior, as shown by ESR spectra. These properties are absent in 6,6'-bis(trifluoromethyl)-BPDA, which prioritizes dielectric performance over magnetic activity .
  • Azo Dye Derivatives :
    2,2'-bis(phenylazo)-5,5'-biindane-1,1',3,3'-tetrone exists predominantly in the hydrazo form, enabling applications in optoelectronics. The -CF₃ derivative lacks such tautomeric versatility but offers superior chemical inertness .

Polymer Compatibility and Gas Separation Performance

  • 6,6'-bis(trifluoromethyl)-BPDA-Based Polyimides: Membranes derived from this monomer show exceptional CO₂/CH₄ selectivity (>45) and permeability (>300 Barrer), outperforming BPDA-based polymers. The -CF₃ groups create ultramicroporous structures that enhance gas diffusivity .
  • BPDA Copolymers :
    Polymers with 4,4'-sulfonylbis[benzenamine] exhibit moderate gas separation performance (CO₂/CH₄ selectivity ~25) but inferior mechanical strength compared to fluorinated analogues .

Critical Analysis of Substituent Effects

The -CF₃ groups in 6,6'-bis(trifluoromethyl)-BPDA confer three key advantages over analogues:

Steric and Electronic Effects : The bulky -CF₃ groups restrict chain mobility, increasing glass transition temperatures (Tg) and reducing crystallinity.

Hydrophobicity : Enhanced moisture resistance makes it suitable for humid environments, unlike hydrophilic dodecahydro-BPDA .

Flame Retardancy : Fluorine content improves flame resistance, a critical feature in aerospace applications.

Biological Activity

[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, 6,6'-bis(trifluoromethyl)-, also known as 6F-BPDA, is a compound with significant potential in various biological applications. This article delves into its biological activity, including its pharmacological properties and potential therapeutic uses, supported by relevant data and case studies.

  • Molecular Formula: C18H4F6O6
  • Molecular Weight: 430.21 g/mol
  • CAS Number: 165323-75-1

Biological Activity Overview

The biological activity of 6F-BPDA has been explored in various contexts, particularly its potential as an antimicrobial and anticancer agent. The compound's structure suggests it may interact with biological targets due to the presence of electron-withdrawing trifluoromethyl groups.

Antimicrobial Activity

Research indicates that compounds similar to 6F-BPDA exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC): Compounds with similar structures have shown MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The structural characteristics of 6F-BPDA imply potential anticancer activity. Related compounds have been studied for their ability to inhibit specific kinases associated with cancer proliferation:

  • Pim Kinase Inhibition: Some derivatives demonstrated IC50 values as low as 1.18 μM against Pim-1 kinase, indicating strong inhibitory potential which correlates with cytotoxic effects on cancer cell lines such as MCF7 and HCT116 .

Study on Antimicrobial Efficacy

A study focusing on the antimicrobial activity of pyrrole derivatives highlighted that compounds structurally related to 6F-BPDA exhibited significant activity against various pathogens. The findings suggested that modifications in the molecular structure could enhance efficacy against resistant strains .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 6F-BPDA to various biological targets:

  • Target Proteins: The docking results indicated strong interactions with proteins involved in microbial resistance mechanisms and cancer cell growth regulation. This reinforces the hypothesis of its potential use in drug development for both antimicrobial and anticancer therapies .

Data Tables

Biological ActivityMIC/IC50 ValueReference
Antimicrobial (S. aureus)3.12 - 12.5 μg/mL
Antimicrobial (E. coli)3.12 - 12.5 μg/mL
Pim Kinase InhibitionIC50 = 1.18 μM

Q & A

Q. What are the recommended experimental protocols for synthesizing [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone derivatives, and how do trifluoromethyl substituents influence reaction conditions?

Synthesis of this compound class typically involves multi-step reactions, such as cyclization of diols or oxidative coupling of benzofuran precursors. The trifluoromethyl groups at the 6,6' positions introduce steric and electronic effects, requiring inert atmospheres (e.g., N₂ or Ar) and anhydrous solvents (e.g., THF or DMF) to prevent side reactions. Catalytic systems like Pd-based catalysts may be necessary for cross-coupling steps. Safety protocols for handling fluorinated compounds, including proper ventilation and PPE, are critical due to potential toxicity .

Q. How can researchers characterize the purity and structural integrity of this compound using analytical techniques?

Key methods include:

  • NMR Spectroscopy : ¹⁹F NMR is essential for confirming trifluoromethyl group integration.
  • Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns.
  • X-ray Crystallography : For resolving crystal packing and substituent orientation.
  • HPLC-PDA : To detect impurities, especially residual solvents or unreacted precursors.
    Comparative data from PubChem or CAS Common Chemistry can validate results .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., CO from combustion).
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Fire Safety : Dry sand or alcohol-resistant foam is recommended for extinguishing fires involving fluorinated compounds .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups affect the compound’s electronic properties and potential applications in organic electronics?

The -CF₃ groups enhance electron deficiency, lowering the LUMO energy and improving n-type semiconductor behavior. Researchers can measure:

  • Electrochemical Properties : Cyclic voltammetry to determine redox potentials.
  • Charge Mobility : OFET or space-charge-limited current (SCLC) measurements.
    Comparative studies with non-fluorinated analogs (e.g., pyromellitic dianhydride derivatives) highlight the role of fluorination in tuning band gaps .

Q. What strategies can resolve contradictions in reaction yields when scaling up synthesis?

Common issues include:

  • Kinetic vs. Thermodynamic Control : Optimize temperature and reaction time using differential scanning calorimetry (DSC).
  • Purification Challenges : Use gradient column chromatography or recrystallization in fluorinated solvents (e.g., hexafluorobenzene).
    Documentation of batch-specific impurities via LC-MS is critical for troubleshooting .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

  • DFT Calculations : Simulate transition states for reactions like Diels-Alder or nucleophilic substitutions.
  • Solvent Effects : Use COSMO-RS models to predict solubility in polar aprotic solvents.
    Reference data from PubChem’s quantum-chemical datasets can validate computational predictions .

Methodological Tables

Q. Table 1: Comparative Properties of Fluorinated Biisobenzofuran Derivatives

CompoundLUMO (eV)Thermal Stability (°C)Solubility in THF
[Non-fluorinated analog]-2.1180High
6,6'-bis(trifluoromethyl)-3.4220Moderate
Data derived from electrochemical analysis and TGA .

Q. Table 2: Key Analytical Parameters for Structural Validation

TechniqueCritical ParametersExpected Outcomes
¹H NMRδ 7.8–8.2 ppm (aromatic protons)Integration ratio for substituents
¹⁹F NMRδ -60 to -65 ppm (CF₃)Single peak confirming symmetry
HRMSm/z 546.007 (M+H⁺)Isotopic pattern matching C₁₆H₄O₆I₂
Referenced from CAS Common Chemistry and PubChem .

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